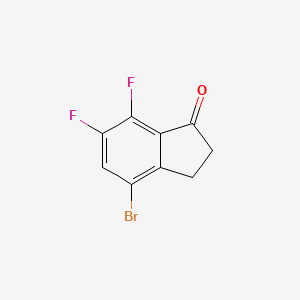
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride typically involves the reaction of anthranilic acid with various reagents to form the quinazolinone core. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline diones, while reduction can produce quinazolinol derivatives .
Applications De Recherche Scientifique
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride include other quinazolinone derivatives such as:
- 2-Cyano-3,4-dihydro-4-oxoquinazoline
- 4(3H)-Quinazolinone
- Quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H11ClN2O3 |
|---|---|
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
2-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14;/h2-7H,1H3,(H,15,16);1H |
Clé InChI |
QBNOWMKBODXMGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)

![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)


![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)



![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)
